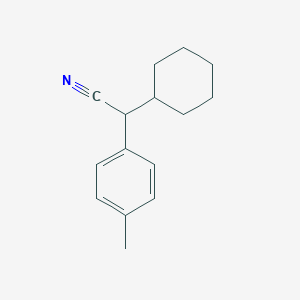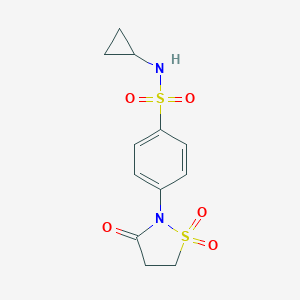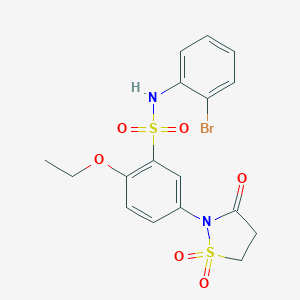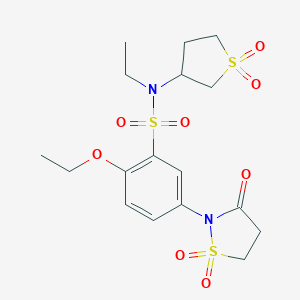![molecular formula C19H22N4S B241056 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a pyrimidinecarbonitrile derivative that has been found to have a range of biochemical and physiological effects, making it an interesting compound for researchers to study.
Mecanismo De Acción
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is metabolized by the enzyme monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is then transported into dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death.
Efectos Bioquímicos Y Fisiológicos
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has a range of biochemical and physiological effects, including the depletion of dopamine levels in the brain and the induction of oxidative stress. 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has also been found to cause motor deficits and other Parkinson's-like symptoms in primates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile in lab experiments is its ability to induce Parkinson's-like symptoms in primates, making it a useful tool for studying the disease and potential treatments. However, one limitation is that 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is a toxic compound and must be handled with care.
Direcciones Futuras
There are many future directions for research on 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile, including the development of new treatments for Parkinson's disease and the study of its potential use in other areas of scientific research. Some potential areas of research include the study of 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile's effects on other neurotransmitter systems and the development of new animal models for studying Parkinson's disease. Additionally, researchers may continue to investigate the mechanisms underlying 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile's effects on dopaminergic neurons and explore potential ways to mitigate its toxic effects.
Métodos De Síntesis
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile can be synthesized using a variety of methods, including the reaction of 2-methylcyclohexylamine with 2-chloro-4,6-diphenylpyrimidine-5-carbonitrile, followed by the addition of methyl mercaptan. Other methods include the reaction of 2-methylcyclohexylamine with 2-chloro-4,6-diphenylpyrimidine-5-carbonitrile, followed by the addition of methyl iodide and sodium hydride.
Aplicaciones Científicas De Investigación
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has been studied for its potential use in a range of scientific research applications, including its use as a tool to study Parkinson's disease. 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has been found to cause Parkinson's-like symptoms in primates, making it a useful tool for studying the disease and potential treatments.
Propiedades
Nombre del producto |
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile |
|---|---|
Fórmula molecular |
C19H22N4S |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
4-[(2-methylcyclohexyl)amino]-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H22N4S/c1-13-8-6-7-11-16(13)21-18-15(12-20)17(22-19(23-18)24-2)14-9-4-3-5-10-14/h3-5,9-10,13,16H,6-8,11H2,1-2H3,(H,21,22,23) |
Clave InChI |
YXNGBBMSQUFKOG-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC |
SMILES canónico |
CC1CCCCC1NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)

![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)



![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)